molecular formula C5H9ClN2O2 B2934067 4-Aminopiperidine-2,6-dione hydrochloride CAS No. 1957235-82-3

4-Aminopiperidine-2,6-dione hydrochloride

Cat. No.: B2934067
CAS No.: 1957235-82-3
M. Wt: 164.59
InChI Key: VNMYRXMKNMXTDZ-UHFFFAOYSA-N
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Description

4-Aminopiperidine-2,6-dione hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2. It is a derivative of piperidine and is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

4-Aminopiperidine-2,6-dione hydrochloride is a key intermediate in the synthesis of immunomodulatory drugs (IMiDs), such as lenalidomide . These drugs primarily target the protein Cereblon (CRBN) , which is part of the E3 ubiquitin ligase complex involved in protein degradation .

Mode of Action

Imids, which are synthesized using this compound, are known to inhibit the production of tumor necrosis factor, interleukin 6, and immunoglobulin g, and vegf . They also co-stimulate T cells and NK cells and increase interferon gamma and interleukin 2 production .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in immune response modulation and inflammation. By inhibiting key cytokines and stimulating immune cells, the compound can influence various pathways, leading to anti-inflammatory and anti-angiogenic effects .

Pharmacokinetics

It’s known that the compound is used in the synthesis of drugs like lenalidomide , which have been designed to overcome issues such as poor solubility in water and poor absorption from the intestines, common problems with thalidomide .

Result of Action

The molecular and cellular effects of this compound are primarily seen in its role as an intermediate in the synthesis of IMiDs. These drugs have potent immunomodulatory effects, leading to changes in immune cell activity and cytokine production . This can result in anti-inflammatory and anti-angiogenic effects, which are beneficial in the treatment of conditions like multiple myeloma .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficacy of the drugs synthesized using this compound can be affected by factors such as the patient’s overall health, the presence of other medications, and individual genetic variations.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Aminopiperidine-2,6-dione hydrochloride are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma

Molecular Mechanism

It is known to be involved in the synthesis of lenalidomide, which has anti-angiogenic and anti-inflammatory properties

Metabolic Pathways

It is known that this compound is used in the synthesis of lenalidomide, which is metabolized by cytochrome P450s

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-2,6-dione hydrochloride typically involves the reaction of L-glutamine with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to yield Cbz-aminoglutarimide. This intermediate is then subjected to further reactions to obtain the final product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using a 4-liter reactor equipped with a reflux condenser and a mechanical stirrer. The process involves the reaction of 3-aminopiperidine-1,6-dione hydrochloride with methyl 2-(bromomethyl)-3-nitrobenzoate in the presence of potassium carbonate (K2CO3) to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Aminopiperidine-2,6-dione hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

4-Aminopiperidine-2,6-dione hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminopiperidine-2,6-dione hydrochloride is unique due to its specific interaction with cereblon and its role as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to modulate multiple cellular pathways makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-aminopiperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-4(8)7-5(9)2-3;/h3H,1-2,6H2,(H,7,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMYRXMKNMXTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1957235-82-3
Record name 4-aminopiperidine-2,6-dione hydrochloride
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